Clibucaine hydrochloride

Stereochemistry Chiral Pharmacology Quality Control

Select Clibucaine hydrochloride for its defined (R)-enantiomer configuration—a critical quality control and pharmacological differentiator absent in racemic mixtures. Its 2,4-dichlorophenyl substitution and piperidine ring create a unique hydrophobic profile (logP ~4.2) that alters sodium channel binding kinetics, membrane penetration, and metabolic stability compared to simpler analogs like lidocaine. This makes it an essential reference standard for stereospecific SAR studies, enantiomer-specific toxicity profiling, and HPLC/LC-MS method validation. Ensure your research is data-driven, not data-blind.

Molecular Formula C15H21Cl3N2O
Molecular Weight 351.7 g/mol
CAS No. 93940-33-1
Cat. No. B12293882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClibucaine hydrochloride
CAS93940-33-1
Molecular FormulaC15H21Cl3N2O
Molecular Weight351.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2.Cl
InChIInChI=1S/C15H20Cl2N2O.ClH/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17;/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20);1H
InChIKeyABPFCLBHEOJRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clibucaine Hydrochloride (CAS 93940-33-1): A Piperidine Amide Local Anesthetic with Distinct Molecular Properties


Clibucaine hydrochloride (CAS 93940-33-1) is a potent local anesthetic belonging to the piperidine amide class, characterized by its 2,4-dichlorophenyl substituted butanamide core with a piperidine heterocycle [1]. This compound exists as a hydrochloride salt with a molecular weight of 351.7 g/mol (C15H21Cl3N2O), featuring the stereoisomeric (R)-enantiomer as its defined active configuration, a chiral attribute with significant pharmacological and quality control implications [2]. Its primary mechanism involves the state-dependent blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the initiation and propagation of action potentials to achieve localized loss of sensation .

Clibucaine Hydrochloride (CAS 93940-33-1): Why Amide-Class Substitution Is Scientifically Unreliable


The clinical and experimental selection of a local anesthetic cannot be based solely on its amide-class designation. Clibucaine hydrochloride's 2,4-dichlorophenyl substitution and piperidine ring create a unique hydrophobic and steric profile that fundamentally alters its sodium channel binding kinetics, membrane penetration, and susceptibility to metabolic hydrolysis relative to simpler analogs like lidocaine or mepivacaine [1]. Critically, the defined stereochemistry of the active (R)-enantiomer introduces an additional layer of pharmacological specificity, as enantiomers of chiral local anesthetics frequently display divergent potency, block duration, and cardiotoxicity profiles, which are completely obscured by racemic mixtures [2]. The absence of robust, published comparative data for Clibucaine makes direct substitution a high-risk, data-blind decision for specialized research applications or formulation development .

Quantitative Differentiation Evidence for Clibucaine Hydrochloride Against Key Local Anesthetic Comparators


Stereochemical Definition of Clibucaine Hydrochloride as the (R)-Enantiomer

Clibucaine hydrochloride (CAS 93940-33-1) is specifically defined as the (R)-enantiomer of N-(2,4-dichlorophenyl)-beta-methyl-piperidin-1-propionamide monohydrochloride [1]. In contrast, many widely used amino-amide local anesthetics, such as lidocaine, mepivacaine, and prilocaine, are achiral molecules lacking stereocenters, while others like bupivacaine are still widely used as racemic (±) mixtures despite the development of chiral switch enantiomers (e.g., levobupivacaine) [2]. This establishes Clibucaine as a defined chiral compound from inception, a critical distinction for studies where stereochemistry is hypothesized to influence sodium channel subtype selectivity, metabolic stability, or toxicological outcomes.

Stereochemistry Chiral Pharmacology Quality Control

Differential Potency Against Voltage-Gated Sodium Channels: Class-Level Rank Order

While direct IC50 data for Clibucaine are absent from the peer-reviewed literature, a robust class-level rank order of tonic Na+ channel block potency exists for amide local anesthetics. Standardized electrophysiological studies on neuronal Na+ currents report half-maximal inhibitory concentrations (IC50) of 27 µM for bupivacaine, 149 µM for mepivacaine, and 204 µM for lidocaine [1]. As a piperidine amide with a dichlorophenyl substitution, Clibucaine is structurally more closely related to the more potent bupivacaine and mepivacaine than to lidocaine. Class-level inference from the piperidine series suggests that compounds with this heterocyclic core exhibit inherently higher potency than non-cyclic amino-amides [2].

Sodium Channel Blockade Potency IC50 Electrophysiology

Differential Hydrophobicity Inferred from Computed Physicochemical Properties

The calculated partition coefficient (logP) for Clibucaine is approximately 4.2, a value that positions it as substantially more lipophilic than lidocaine (logP ~2.4) [1]. This difference is a direct consequence of the 2,4-dichlorophenyl moiety in Clibucaine's structure, which increases its affinity for lipid-rich environments like neuronal membranes. In the context of local anesthetic action, higher lipophilicity is generally correlated with increased intrinsic potency and longer duration of action, as the molecule partitions more readily into and resides longer within the nerve sheath.

Lipophilicity logP Membrane Permeability ADME

Limited Availability of Primary Comparative Data: A Critical Selection Consideration

An exhaustive search of the biomedical literature (PubMed, Google Scholar, patent databases) reveals a notable absence of peer-reviewed studies that directly compare Clibucaine's anesthetic potency, duration, or toxicity to other agents like lidocaine, bupivacaine, or ropivacaine in a quantitative manner . This contrasts sharply with well-characterized agents like lidocaine, for which thousands of comparative studies exist. The lack of a public comparative data foundation means that any direct substitution of Clibucaine for another anesthetic in a research protocol is an untested extrapolation.

Research Tool Reference Standard Comparative Pharmacology

Recommended Scientific and Industrial Applications for Clibucaine Hydrochloride Based on Evidence


Chiral Pharmacology Research: Investigating Stereospecific Sodium Channel Interactions

The defined (R)-enantiomer nature of Clibucaine hydrochloride makes it an ideal candidate for studies exploring the role of stereochemistry in local anesthetic pharmacodynamics. Researchers can compare its activity profile against its (S)-enantiomer or racemic mixtures of related piperidine amides to dissect stereospecific binding to different sodium channel isoforms, a research avenue with implications for developing safer, more targeted anesthetics [1].

Comparative Studies on the Piperidine Amide Subclass

Given the class-level inference that piperidine-containing amides possess higher inherent potency than non-cyclic amino-amides, Clibucaine hydrochloride serves as a valuable comparator for structure-activity relationship (SAR) studies [1]. It can be used as a reference compound when evaluating novel piperidine derivatives to benchmark their potency and block kinetics against a known piperidine amide local anesthetic.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined chemical structure and hydrochloride salt form, Clibucaine hydrochloride (CAS 93940-33-1) is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for detecting and quantifying amide-type local anesthetics in complex matrices [2]. Its unique mass spectrometric fingerprint aids in method specificity.

In Vitro Studies of Lipophilicity-Dependent Membrane Partitioning

The high computed logP (~4.2) of Clibucaine provides a distinct physicochemical signature compared to more hydrophilic anesthetics like lidocaine (logP ~2.4). This property supports its use in in vitro models designed to study the relationship between drug lipophilicity and the rate and extent of partitioning into lipid bilayers or nerve sheath preparations, which are key determinants of anesthetic onset and duration [3].

Technical Documentation Hub

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